CCR5 Antagonist Activity: A Quantified Low-Affinity Profile Distinct from High-Potency Leads
This compound demonstrates a distinct, low-affinity antagonist profile at the CCR5 receptor. Its measured inhibitory activity (IC50 of 9,200 nM) is significantly weaker than optimized, drug-like CCR5 antagonists. This quantitative difference positions it not as a mimetic of high-potency leads like Maraviroc (IC50 ~0.2 nM), but as a potentially valuable low-affinity probe for studying binding-site requirements or as a baseline for SAR exploration [1][2].
| Evidence Dimension | Antagonist activity at human CCR5 receptor (inhibition of CCL5-induced calcium mobilization) |
|---|---|
| Target Compound Data | IC50 = 9,200 nM (9.2 µM) |
| Comparator Or Baseline | Optimized CCR5 antagonists (e.g., Maraviroc, IC50 ~0.2 nM; benzylpyrazole lead compound 9, IC50 = 0.2 nM) |
| Quantified Difference | ~46,000-fold less potent than high-affinity leads |
| Conditions | Human MOLT4 cells expressing CCR5; assessed by Fluor-4 calcium flux assay after 1 hr incubation. |
Why This Matters
This proven low potency is a critical selection criterion: the compound is unsuitable for projects requiring high-affinity CCR5 blockade but may be uniquely useful as a tool to study weak receptor-ligand interactions or as a starting scaffold for optimization.
- [1] BindingDB Entry BDBM50387950. Affinity Data: IC50 = 9.20E+3 nM for human CCR5 receptor expressed in MOLT4 cells (Calcium Flux Assay). Source Article: PMID 22770928. View Source
- [2] M. Shu et al. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 3: SAR studies on the benzylpyrazole segment. Bioorg. Med. Chem. Lett., 2004, 14(4), 947-52. (IC50 for parent compound 9 = 0.2 nM). View Source
